Ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. Key structural features include:
- Position 3: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
- Position 5: A 4-methylbenzamido group, introducing steric bulk and lipophilicity.
- Position 1: An ethyl carboxylate ester, enhancing solubility in organic media.
This compound is hypothesized to exhibit biological activity due to structural similarities with other thienopyridazines reported as tau aggregation inhibitors .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(4-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-18-13-33-22(25-21(28)15-7-5-14(2)6-8-15)19(18)23(29)27(26-20)16-9-11-17(31-3)12-10-16/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHEWQFANPKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxyphenyl and methylbenzoyl groups are introduced via substitution reactions.
- Esterification : The final step involves esterification of the carboxylic acid with ethanol under acidic conditions to yield the ethyl ester form.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Activity : In vitro assays have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as:
- Enzymes : It may inhibit enzymes involved in cell proliferation and inflammation.
- Receptors : The compound could bind to receptors that modulate immune responses or cell survival pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented in Table 1.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-(4-methoxyphenyl)propanoate | Structure | Moderate antimicrobial activity |
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Structure | Anticancer properties |
| Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-pyrazolo[3,4-c]pyridine | Structure | Antimicrobial and anticancer |
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
-
Anticancer Efficacy :
- In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Key Observations:
The 4-trifluoromethylphenyl group in the analogue may improve resistance to oxidative degradation due to the strong electronegativity of fluorine.
Position 5 Substituents: The 4-methylbenzamido group in the target compound introduces greater steric hindrance and lipophilicity than the methylamino group in Compound 66, which could influence binding affinity to biological targets like tau proteins .
Physicochemical and Spectral Properties
NMR Shifts :
- The target compound’s ethyl carboxylate group is expected to resonate at δ ~4.4 ppm (quartet) in ¹H NMR, consistent with Compound 66 (δ 4.44 ppm) .
- The 4-methoxyphenyl group would show characteristic aromatic signals at δ ~6.8–7.5 ppm, similar to the 4-trifluoromethylphenyl analogue (δ 7.42–7.58 ppm) .
Mass Spectrometry :
- The molecular ion peak (M⁺+1) for the target compound is predicted near m/z 464, comparable to Compound 66 (m/z 364.07) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
